molecular formula C9H13Cl2NO B3024474 (5-Chloro-2-methoxybenzyl)methylamine hydrochloride CAS No. 1158549-63-3

(5-Chloro-2-methoxybenzyl)methylamine hydrochloride

Cat. No.: B3024474
CAS No.: 1158549-63-3
M. Wt: 222.11 g/mol
InChI Key: JXLTUVQBRHQYQY-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxybenzyl)methylamine hydrochloride is a benzylamine derivative featuring a chloro substituent at the 5-position and a methoxy group at the 2-position of the aromatic benzyl ring. The compound is synthesized via alkylation or substitution reactions, as inferred from analogous synthetic routes for benzylamine derivatives described in the literature . Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical applications. The chloro and methoxy substituents likely modulate electronic properties and steric effects, influencing its reactivity and biological interactions.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-11-6-7-5-8(10)3-4-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLTUVQBRHQYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Cl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxybenzyl)methylamine hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with methylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxybenzyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block in Organic Synthesis: The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds for research.
  • Biology:
    • Biochemical Studies: It is used to investigate molecular interactions and pathways within biological systems. The compound's ability to interact with specific receptors or enzymes allows researchers to explore its effects on cellular processes.
  • Medicinal Chemistry:
    • Drug Development: There is ongoing research into the compound's potential as a therapeutic agent. Its structural characteristics may provide insights into developing drugs targeting specific diseases, particularly those involving neurotransmitter systems.
  • Industrial Applications:
    • Production of Specialty Chemicals: The compound's reactivity makes it suitable for producing various industrial chemicals and materials, particularly in the pharmaceutical and agrochemical sectors.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of (5-Chloro-2-methoxybenzyl)methylamine hydrochloride on various cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting potential anticancer properties.

Cell LineConcentration (µM)Inhibition (%)
A5491075
HeLa1080

Enzyme Inhibition

Research focused on enzyme inhibition properties demonstrated that this compound could effectively inhibit enzymes involved in critical metabolic pathways for cancer cell survival. This finding highlights its potential as a lead compound in drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxybenzyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Aromatic Core
(5-Chloro-2-methoxybenzyl)methylamine HCl C₉H₁₁ClNO·HCl ~220.06 5-Cl, 2-OCH₃, benzyl Benzyl
Butenafine hydrochloride C₂₃H₂₇N·HCl 353.93 4-tert-butyl, naphthalene Naphthalene
(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methylamine HCl C₉H₈ClN₂O·HCl 231.09 5-Cl, 6-CH₃, benzoxazole Benzoxazole
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine diHCl C₉H₁₂N₃O·2HCl 268.15 5-OCH₃, benzimidazole Benzimidazole

Key Observations :

  • The target compound’s benzyl core distinguishes it from benzoxazole and benzimidazole analogs, which may alter binding affinity to biological targets.
  • Butenafine’s bulky tert-butyl and naphthalene groups enhance lipophilicity, favoring membrane penetration, whereas the target compound’s smaller substituents (Cl, OCH₃) may improve aqueous solubility .
Physicochemical Properties
Compound Name Solubility Salt Form Stability Considerations
(5-Chloro-2-methoxybenzyl)methylamine HCl High in polar solvents Hydrochloride Stable under dry conditions; hygroscopic
Butenafine hydrochloride Low aqueous solubility Hydrochloride Requires formulation with surfactants
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine diHCl High solubility Dihydrochloride Enhanced solubility due to dual HCl counterions
Methoxyamine hydrochloride 30% in aqueous solution Hydrochloride Corrosive; requires neutral pH handling

Key Observations :

  • Dihydrochloride salts (e.g., benzimidazole derivative) generally exhibit higher solubility than monohydrochlorides .
  • The target compound’s hydrochloride salt balances solubility and stability, making it suitable for synthetic applications .

Key Observations :

  • Butenafine’s antifungal efficacy highlights the importance of bulky lipophilic groups for targeting fungal membranes .
  • The target compound’s chloro and methoxy groups may position it as a precursor for herbicides or antifungal agents, though empirical data are needed.

Key Observations :

Biological Activity

(5-Chloro-2-methoxybenzyl)methylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H13Cl2NO
  • Molecular Weight : Approximately 195.65 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in water due to the hydrochloride form, enhancing solubility in polar solvents.

The compound features a chlorinated methoxybenzyl moiety attached to a methylamine group, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with methylamine. This reaction is conducted under controlled conditions using solvents like ethanol or methanol to ensure the yield and purity of the product.

This compound interacts with various biological targets, modulating their activity. It has been shown to bind to specific receptors or enzymes, influencing numerous biochemical pathways. The exact mechanisms depend on the context of its application, particularly in drug development and therapeutic uses.

Pharmacological Effects

Research indicates that this compound may exhibit significant activity against various biological targets:

  • Adenosine Receptors : Studies have demonstrated the compound's ability to modulate adenosine receptor affinity and intrinsic efficacy, suggesting potential applications in treating conditions related to these receptors .
  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative effects .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

Compound NameStructure CharacteristicsNotable Activities
N-(5-chloro-2-methoxybenzyl)-N-ethylamineEthyl group instead of methylPotentially different pharmacological effects
5-Chloro-2-methoxyphenylmethylamineLacks methyl group on nitrogenSimilar biological activity
4-Chloro-N,N-dimethylbenzeneethanamineDimethyl substitution on nitrogenDifferent receptor interactions

This table highlights how variations in structure can influence biological activity and receptor interactions.

Case Studies and Research Findings

  • Anticancer Efficacy : A study investigated the antiproliferative effects of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced selectivity and efficacy against cancer cells .
  • Receptor Modulation : Research focused on the modulation of adenosine receptors showed that this compound could enhance receptor affinity, which may lead to therapeutic applications in diseases where adenosine signaling plays a critical role .
  • Toxicity Studies : Toxicity assessments revealed that at concentrations up to 2000 mg/kg in animal models, this compound did not exhibit acute toxicity, indicating a favorable safety profile for further development .

Q & A

Q. What are the established synthetic routes for (5-chloro-2-methoxybenzyl)methylamine hydrochloride, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via reductive amination or alkylation of 5-chloro-2-methoxybenzyl chloride with methylamine. A key method involves reacting formaldehyde with ammonium chloride under acidic conditions to form methylamine hydrochloride, followed by coupling with the benzyl chloride derivative . Optimization includes controlling stoichiometric ratios (e.g., excess methylamine to minimize dimethylamine byproducts) and maintaining temperatures below 40°C to prevent decomposition. Yields improve with slow addition of reactants and inert atmospheres to avoid oxidation .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and should be stored in airtight containers under nitrogen or argon at 2–8°C. Stability studies indicate degradation above 40°C, particularly in humid environments. Use desiccants like silica gel during storage. For handling, wear nitrile gloves, safety goggles, and work in a fume hood to prevent inhalation of fine particles .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Recrystallization from ethanol/water (3:1 v/v) is effective, achieving >95% purity. For impurities like dimethylamine derivatives, column chromatography using silica gel and a gradient of ethyl acetate/hexane (10–30%) can resolve co-eluting species. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can thermodynamic properties such as vapor–solid equilibrium pressures inform experimental design for this compound?

Thermogravimetric analysis (TGA) reveals vapor–solid equilibrium pressures, critical for processes like sublimation or vacuum drying. For methylamine hydrochloride derivatives, equilibrium pressures at 25°C are ~0.12 kPa, increasing exponentially with temperature. These data help design distillation or lyophilization protocols to avoid decomposition .

Q. What mechanistic insights explain byproduct formation during synthesis, and how can these be mitigated?

Dimethylamine byproducts arise from over-alkylation due to excess formaldehyde or elevated temperatures. Mechanistic studies using isotopic labeling (e.g., ¹³C-formaldehyde) show competing pathways: the desired mono-alkylation dominates below 30°C, while higher temperatures favor bis-alkylation. Kinetic control via low-temperature stepwise addition reduces byproducts .

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact the compound’s reactivity and stability?

Comparative studies of analogs (e.g., 5-chloro-2-ethoxy derivatives) show that methoxy groups enhance steric hindrance, slowing hydrolysis but increasing thermal stability. Substituent effects are quantified via Hammett σ constants: electron-donating groups (e.g., -OCH₃) reduce electrophilicity at the benzyl carbon, altering reaction kinetics in nucleophilic substitutions .

Q. What analytical methods resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 170–173°C vs. 165–168°C) often stem from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and variable-temperature XRD to characterize crystal structures. For NMR, compare ¹H spectra in DMSO-d₆ vs. CDCl₃ to detect solvent-induced shifts .

Methodological Guidance Table

Parameter Recommendation Key References
Synthesis Yield Optimize at 45–51% via controlled stoichiometry and temperature (<40°C)
Purity Analysis HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient)
Stability Testing TGA/DSC for decomposition thresholds; store at 2–8°C under inert gas
Byproduct Control Kinetic control via low-temperature reaction; use excess methylamine

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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